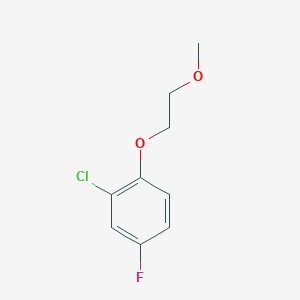

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXENEGBURNHZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591121 | |

| Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036383-28-4 | |

| Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036383-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene CAS number and identifiers

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It prioritizes actionable synthesis data, safety protocols, and structural applications in drug discovery.

CAS Number: 1036383-28-4 Role: Strategic Intermediate & Solubility-Enhancing Scaffold Document Type: Technical Whitepaper (Level 3: Synthesis & Application)

Chemical Identity & Structural Fingerprint

This compound represents a critical "linker-scaffold" hybrid used in the optimization of small molecule inhibitors, particularly within the Tyrosine Kinase Inhibitor (TKI) space. It combines a metabolically robust halogenated core (2-Cl, 4-F) with a solubilizing glycol ether tail.

| Identifier | Value |

| Chemical Name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene |

| CAS Number | 1036383-28-4 |

| Molecular Formula | C₉H₁₀ClFO₂ |

| Molecular Weight | 204.63 g/mol |

| SMILES | COCCOc1c(Cl)cc(F)cc1 |

| InChI Key | Derived from structure (e.g., UHHZGIHGBLCIJM...)[1][2][3][4][5][6][7][8] |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Strategic Utility in Drug Design

The Pharmacophore Logic

In modern drug discovery, particularly for EGFR and VEGFR inhibitors, this molecule addresses two competing requirements:

-

Binding Affinity: The 2-chloro-4-fluoro substitution pattern is a "privileged motif" that mimics the electronic properties of the aniline moiety found in drugs like Gefitinib and Afatinib , but with altered H-bond acceptor/donor profiles. The halogens provide metabolic blocking at vulnerable ring positions.

-

ADME Optimization: The 2-methoxyethoxy (ethylene glycol ether) tail acts as a solubilizing anchor. It disrupts crystal lattice energy to improve solubility and extends into the solvent-exposed region of the kinase binding pocket, often improving oral bioavailability compared to a bare phenyl ring.

Application Domains[9][11]

-

Kinase Inhibitor Synthesis: Precursor for "Next-Gen" TKIs where the aniline nitrogen is replaced by an oxygen ether linkage to alter potency or bypass resistance mutations.

-

Impurity Profiling: Used as a reference standard to quantify process impurities in the synthesis of Gefitinib-related compounds (where phenol contaminants may react with side-chain alkylators).

-

PROTAC Linkers: The methoxyethoxy chain serves as a "mini-PEG" initiation point for designing Proteolysis Targeting Chimeras (PROTACs).

Synthetic Routes & Process Chemistry

The synthesis follows a Williamson Ether Synthesis protocol. This section details a self-validating workflow designed for high purity (>98%).

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the convergent synthesis from 2-chloro-4-fluorophenol.

Figure 1: Convergent synthesis via Williamson Etherification. The SN2 mechanism requires anhydrous conditions to prevent hydrolysis of the alkyl halide.

Detailed Protocol (Bench Scale)

Objective: Synthesis of 10g of Target Material.

-

Preparation:

-

Charge a 250 mL round-bottom flask with 2-chloro-4-fluorophenol (1.0 eq, 10.0 g).

-

Dissolve in anhydrous DMF (Dimethylformamide) (50 mL). Note: Acetone can be used for easier workup but requires longer reaction times.

-

Add Potassium Carbonate (K₂CO₃) (2.0 eq, granular, anhydrous).

-

Optional: Add catalytic Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein mechanism (converting bromide to more reactive iodide in situ).

-

-

Alkylation:

-

Add 1-bromo-2-methoxyethane (1.2 eq) dropwise at room temperature.

-

Heat the mixture to 60–80°C under nitrogen atmosphere.

-

Monitor: Check via TLC (Hexane/EtOAc 8:2) or HPLC after 4 hours. The phenol starting material (retention time ~X min) should disappear.

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.[7]

-

Pour into Ice Water (200 mL). The product is an ether and should separate as an oil or precipitate.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M NaOH (2 x 30 mL). Critical Step: This removes any unreacted phenol, ensuring the final product is free of acidic starting material.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

If oil is impure: Vacuum distillation (high vacuum required due to boiling point >200°C at atm).

-

If solid: Recrystallization from cold Hexane/Ethanol.

-

Analytical Characterization (QC Standards)

To ensure scientific integrity, the isolated product must meet these criteria:

| Method | Expected Signal / Criteria |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.9–7.2 (m, 3H): Aromatic protons (pattern specific to 1,2,4-substitution).δ 4.15 (t, 2H): -O-CH ₂-CH₂-δ 3.75 (t, 2H): -CH₂-CH ₂-O-δ 3.45 (s, 3H): Terminal -OCH ₃ |

| HPLC Purity | >98.0% (Area %) at 254 nm. |

| Mass Spec (LC-MS) | [M+H]⁺ observed at ~205.1 m/z (Check for Cl isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1). |

Handling, Stability & Safety

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation (halogenated ether).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[9]

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Ethers can form peroxides upon prolonged exposure to air; however, the electron-withdrawing halogens on the ring provide some oxidative stability compared to simple alkyl ethers.

-

Incompatibility: Strong oxidizing agents.

Downstream Logic: From Intermediate to Inhibitor

The following diagram illustrates how this intermediate fits into a larger drug discovery workflow, specifically for EGFR inhibition.

Figure 2: Retrosynthetic application of the intermediate in creating aniline precursors for kinase inhibitors.

References

-

Sigma-Aldrich (Merck). Product Catalog: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS 1036383-28-4). Retrieved from (Verified via search snippets).

-

Splendid Lab. Pharmaceutical Intermediates Catalog: Halogenated Ethers. Retrieved from .

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary: Halogenated Anisole Derivatives. (General reference for physicochemical properties of halo-ethers).

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Anilinoquinazoline EGFR Inhibitors. (Contextual reference for the utility of 3-chloro-4-fluorophenyl motifs).

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 8. (2-氯乙氧基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Energetic Landscape of Drug Scaffolds: A Technical Guide to the Thermodynamic Properties of Halogenated Alkoxy Benzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure, Understanding the Energetic Drivers of Molecular Behavior

In the intricate dance of drug discovery and development, the static, three-dimensional structure of a molecule tells only part of the story. To truly predict and modulate a compound's behavior—from its synthesis and purification to its ultimate interaction with a biological target—we must delve into its thermodynamic properties. Halogenated alkoxy benzenes represent a cornerstone scaffold in medicinal chemistry, their unique electronic and steric characteristics offering a powerful toolkit for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[][2] The strategic incorporation of halogens and alkoxy groups can profoundly influence a molecule's lipophilicity, membrane permeability, and binding affinity, often through subtle yet significant energetic shifts.[3][4]

This in-depth technical guide moves beyond a mere cataloging of data to provide a foundational understanding of the thermodynamic principles governing this critical class of compounds. As a Senior Application Scientist, the aim is not just to present protocols but to illuminate the causality behind them, offering a framework for both the rational design of novel therapeutics and the robust characterization of existing ones. We will explore the experimental and computational methodologies used to determine key thermodynamic parameters, analyze the intricate structure-property relationships at play, and connect these fundamental properties to their real-world applications in drug development.

I. The Thermodynamic Trinity: Key Parameters and Their Significance

Three core thermodynamic properties form the bedrock of our understanding of a molecule's energetic landscape:

-

Enthalpy of Formation (ΔHf°): This value represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's intrinsic stability. A more negative enthalpy of formation indicates a more stable compound. In the context of drug design, understanding the relative stabilities of different isomers or substituted analogs is crucial for predicting reaction feasibility and identifying the most energetically favorable synthetic routes.

-

Vapor Pressure (Pvap): This property describes the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature. It is a measure of a substance's volatility. Vapor pressure is a critical parameter in purification processes such as distillation, and it also influences a compound's environmental fate and potential for inhalation exposure. For drug candidates, volatility can impact formulation, storage, and delivery.

-

Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. It provides insight into the vibrational, rotational, and translational energy states accessible to a molecule. In a practical sense, heat capacity data is essential for chemical process design, safety assessments, and understanding the temperature dependence of other thermodynamic properties.

II. Experimental Determination of Thermodynamic Properties: A Practical Guide

The accurate experimental determination of thermodynamic properties is the gold standard for characterizing a compound. Here, we detail the methodologies for measuring the "thermodynamic trinity," emphasizing the rationale behind the experimental choices.

A. Enthalpy of Formation: The Power of Combustion Calorimetry

Static bomb calorimetry is a primary and highly accurate method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.[5]

Protocol: Static Bomb Calorimetry for a Liquid Halogenated Alkoxy Benzene

-

Sample Preparation and Encapsulation:

-

The "Why": Halogenated compounds can produce corrosive acidic gases (e.g., HCl, HBr) upon combustion, which can damage the calorimeter.[5] Encapsulation in a combustible, halogen-free material with a well-known enthalpy of combustion (e.g., polyethylene) protects the bomb and ensures complete combustion of the sample. Volatile liquids require careful handling to prevent evaporation before the experiment.

-

Step-by-Step:

-

Accurately weigh a clean, dry polyethylene ampoule.

-

Introduce a precise mass (typically 0.5-1.0 g) of the liquid halogenated alkoxy benzene into the ampoule using a syringe.

-

Heat-seal the ampoule, ensuring no leakage.

-

Record the final mass of the sealed ampoule and sample.

-

-

-

Bomb Preparation:

-

The "Why": A controlled environment is crucial for a well-defined reaction. The presence of a small amount of water helps to dissolve the acidic combustion products, bringing them to a standard state for thermochemical corrections.[6]

-

Step-by-Step:

-

Place the sealed ampoule in the crucible of the bomb head.

-

Attach a fuse wire (e.g., platinum or iron) to the electrodes, ensuring it is in contact with the ampoule.

-

Add a small, precise amount of distilled water (typically 1 mL) to the bottom of the bomb.

-

-

-

Assembly and Pressurization:

-

The "Why": A high pressure of pure oxygen ensures complete and rapid combustion of the organic sample. Incomplete combustion would lead to inaccurate results.[7]

-

Step-by-Step:

-

Carefully assemble the bomb, ensuring a gas-tight seal.

-

Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with high-purity oxygen to a pressure of approximately 30 atm.[7]

-

-

-

Calorimetric Measurement:

-

The "Why": The principle of isoperibol calorimetry is to measure the temperature rise of a surrounding water jacket of known heat capacity. The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard reference material with a precisely known enthalpy of combustion, such as benzoic acid.[6]

-

Step-by-Step:

-

Submerge the sealed bomb in the calorimeter's water jacket.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature of the water jacket at regular intervals until a stable final temperature is reached.

-

-

-

Post-Combustion Analysis and Corrections:

-

The "Why": The raw temperature rise must be corrected for various factors to obtain the standard enthalpy of combustion. These include the heat released by the combustion of the fuse wire and the ampoule, and the energy of formation of nitric acid (from any residual nitrogen) and the halogen acid.[5]

-

Step-by-Step:

-

Vent the bomb and collect the liquid contents.

-

Titrate the bomb washings with a standard base to determine the amount of acid formed.

-

Apply the necessary thermochemical corrections (Washburn corrections) to calculate the standard internal energy of combustion (ΔcU°).

-

Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°).

-

-

C. Heat Capacity: The Role of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used and relatively rapid technique for determining the heat capacity of solids and liquids. [8][9]The method measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.

Protocol: DSC for Liquid Heat Capacity Measurement

-

Calibration:

-

The "Why": The DSC instrument must be calibrated for both temperature and heat flow to ensure accurate measurements. This is typically done using certified reference materials with known melting points and enthalpies of fusion (e.g., indium). [10] * Step-by-Step:

-

Perform calibration runs with appropriate standards according to the instrument manufacturer's instructions.

-

-

-

Sample Preparation:

-

The "Why": For volatile liquids like some halogenated alkoxy benzenes, it is crucial to use hermetically sealed pans to prevent mass loss due to evaporation during the measurement, which would lead to erroneous heat capacity values. [6] * Step-by-Step:

-

Accurately weigh an empty hermetic DSC pan and lid.

-

Introduce a small, precise amount of the liquid sample (typically 5-15 mg) into the pan. [8] 3. Hermetically seal the pan.

-

Record the final mass of the sealed pan and sample.

-

-

-

DSC Measurement:

-

The "Why": The "three-step method" is a common and reliable procedure for heat capacity determination. It involves running a baseline (empty pans), a standard (sapphire, with a well-known heat capacity), and the sample under identical conditions. [7] * Step-by-Step:

-

Baseline Run: Place an empty, sealed pan in the sample position and another empty, sealed pan in the reference position. Run the desired temperature program (e.g., heating at 10-20 °C/min).

-

Standard Run: Place a sapphire standard in the sample pan and run the same temperature program.

-

Sample Run: Replace the sapphire standard with the sealed sample pan and run the identical temperature program.

-

-

-

Calculation of Heat Capacity:

-

The "Why": The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature. The difference in heat flow between the sample and the baseline is proportional to the sample's heat capacity, with the sapphire run providing the proportionality constant.

-

Step-by-Step:

-

At a specific temperature, subtract the baseline heat flow from both the sample and standard heat flow signals.

-

Calculate the specific heat capacity of the sample (Cp,sample) using the following equation: Cp,sample = (ΔQ_sample / m_sample) * (m_std * Cp,std / ΔQ_std) where ΔQ is the heat flow, m is the mass, and "std" refers to the sapphire standard.

-

-

Workflow for DSC Heat Capacity Measurement

III. Computational Modeling: Predicting Thermodynamic Properties

While experimental measurements are the definitive source of thermodynamic data, they can be time-consuming and require specialized equipment. Computational chemistry offers a powerful and increasingly accurate alternative for predicting these properties, enabling high-throughput screening of virtual compounds and providing insights into structure-property relationships. [11]

A. Quantum Chemical Methods

High-level ab initio and Density Functional Theory (DFT) methods can provide accurate estimates of molecular energies, from which thermodynamic properties can be derived. [12][13]

-

Isodesmic Reactions: A particularly effective approach for calculating enthalpies of formation is the use of isodesmic reactions. [12]In these hypothetical reactions, the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules as reference compounds, systematic errors in the quantum chemical calculations largely cancel out, leading to more accurate predictions of the enthalpy of formation for the target molecule.

-

Composite Methods: Methods like the Gaussian-n (G3, G4) theories combine calculations at different levels of theory and basis sets to achieve high accuracy for thermochemical data. [14][15]

B. Group Additivity Methods

For rapid estimation of thermodynamic properties, group additivity methods, pioneered by Benson, are invaluable. [16][17]These methods are based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of contributions from its constituent functional groups.

-

Principle: The molecule is dissected into a set of defined groups, and each group is assigned an empirical value for a given thermodynamic property (e.g., enthalpy of formation, heat capacity). These group values are derived from experimental data on a large set of well-characterized compounds. [14]* Application to Halogenated Alkoxy Benzenes: For a molecule like 4-chloroanisole, the enthalpy of formation would be estimated by summing the group contributions for a methyl group bonded to an oxygen, an oxygen bonded to an aromatic carbon, an aromatic carbon bonded to chlorine, and the other aromatic C-H groups, along with any necessary corrections for symmetry or ring strain. [14]

IV. Structure-Property Relationships: The Influence of Halogen and Alkoxy Groups

The systematic variation of halogen and alkoxy substituents on a benzene ring provides a rich platform for studying structure-property relationships.

A. Enthalpy of Formation and Molecular Stability

The stability of halogenated alkoxy benzenes is influenced by a combination of inductive and resonance effects of the substituents.

-

Halogen Substitution: The enthalpy of formation generally becomes less negative (indicating decreased stability) as we move down the halogen group from fluorine to iodine. This is primarily due to the decreasing strength of the carbon-halogen bond.

-

Alkoxy Group: The alkoxy group is an electron-donating group through resonance, which stabilizes the aromatic ring. The length of the alkyl chain in the alkoxy group has a smaller, but still noticeable, effect on the enthalpy of formation, with each additional methylene group contributing a relatively constant increment. [18]* Positional Isomerism: The relative positions of the halogen and alkoxy groups (ortho, meta, para) can significantly impact stability due to steric interactions and the interplay of electronic effects. For example, ortho-substituted isomers may experience steric hindrance that destabilizes the molecule.

B. Vapor Pressure and Volatility

Volatility is governed by the strength of intermolecular forces.

-

Halogen Substitution: Increasing the size and polarizability of the halogen atom (from F to I) leads to stronger van der Waals forces (London dispersion forces) between molecules. This results in a decrease in vapor pressure and an increase in the boiling point.

-

Alkoxy Group: The alkoxy group adds to the overall size and polarizability of the molecule, also contributing to stronger intermolecular forces and lower volatility compared to the parent halobenzene. The effect of increasing the alkyl chain length is a further decrease in volatility. [18]

C. Heat Capacity

The heat capacity of a molecule is related to its degrees of freedom.

-

Molecular Complexity: As the size and complexity of the halogenated alkoxy benzene molecule increase (e.g., by moving down the halogen group or lengthening the alkoxy chain), the number of vibrational modes also increases. This leads to a higher heat capacity, as there are more ways for the molecule to store thermal energy.

Table 1: Summary of Thermodynamic Data for Selected Halogenated Anisoles (Methoxybenzenes)

| Compound | Enthalpy of Formation (gas, kJ/mol) | Boiling Point (°C) |

| Anisole | -76.3 ± 0.6 | 154 |

| 4-Fluoroanisole | -283.4 ± 1.2 | 154 |

| 4-Chloroanisole | -108.9 ± 1.5 | 199 |

| 4-Bromoanisole | -62.1 ± 2.0 | 215 |

| 4-Iodoanisole | -10.5 ± 2.5 | 240 |

(Note: The data in this table are representative values compiled from various sources and are intended for comparative purposes. Experimental conditions and uncertainties can vary between studies.)

V. Applications in Drug Development: From Thermodynamics to Therapeutics

The thermodynamic properties of halogenated alkoxy benzenes have profound implications for their application in drug development.

A. Lipophilicity and ADME Properties

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. [][2]

-

Halogenation and Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule. [19][20]This is because the larger, more polarizable halogens (Cl, Br, I) enhance van der Waals interactions with nonpolar environments, such as lipid bilayers. This increased lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. []* Thermodynamic Connection: The enthalpy of vaporization can be seen as a measure of the energy required to overcome intermolecular forces in the condensed phase. A higher enthalpy of vaporization often correlates with higher lipophilicity, as both are influenced by the strength of intermolecular interactions.

B. Halogen Bonding and Receptor Interactions

Beyond its effect on bulk properties, the halogen atom can participate in specific, directional non-covalent interactions known as halogen bonds. [3][4]

-

The σ-hole: A region of positive electrostatic potential can form on the halogen atom opposite to the C-X bond. This "σ-hole" can act as a Lewis acid, interacting favorably with Lewis bases (e.g., oxygen or nitrogen atoms) in a protein's binding pocket. [21]* Tuning Binding Affinity: The strength of a halogen bond increases in the order Cl < Br < I. [21]By strategically placing a halogen atom on an alkoxy benzene scaffold, medicinal chemists can introduce an additional, stabilizing interaction with the target receptor, thereby enhancing binding affinity and selectivity. The thermodynamics of these interactions, including their enthalpic and entropic contributions, can be directly measured using techniques like Isothermal Titration Calorimetry (ITC).

Sources

- 2. omicsonline.org [omicsonline.org]

- 3. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. qualitest.ae [qualitest.ae]

- 7. worldoftest.com [worldoftest.com]

- 8. ThermoML:J. Chem. Thermodyn. 2017, 105, 50-57 [trc.nist.gov]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. srd.nist.gov [srd.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenol, 2-chloro- [webbook.nist.gov]

- 17. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 18. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. echemi.com [echemi.com]

- 21. medchem-ippas.eu [medchem-ippas.eu]

Methodological & Application

Technical Application Note: Scalable Manufacture of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., EGFR targets). Unlike bench-scale methods that prioritize speed over purity, this protocol is engineered for Kilogram-Lab (Kilo-Lab) implementation, focusing on atom economy, impurity rejection, and safety compliance.

The recommended route utilizes a Williamson Ether Synthesis strategy, coupling 2-chloro-4-fluorophenol with 1-bromo-2-methoxyethane. This approach offers superior regioselectivity compared to nucleophilic aromatic substitution (

Strategic Retro-Synthesis & Route Selection

Route Comparison

Two primary pathways were evaluated for industrial viability:

-

Route A: Phenol Alkylation (Recommended)

-

Route B: Nucleophilic Aromatic Substitution (

)-

Mechanism:[1][2] Reaction of 1,2-dichloro-4-fluorobenzene with 2-methoxyethanol alkoxide.

-

Pros: Avoids alkyl bromides.

-

Cons:High Risk of Regio-isomerism. The C4-Fluorine is highly activated by the para-chlorine, leading to significant formation of the C4-ether byproduct, which is difficult to separate.

-

Reaction Scheme

The selected pathway involves the deprotonation of 2-chloro-4-fluorophenol by a carbonate base, followed by nucleophilic attack on 1-bromo-2-methoxyethane.

Figure 1: Reaction pathway utilizing Williamson Ether Synthesis for high regioselectivity.

Materials & Equipment Specifications

Reagents

| Reagent | CAS No. | Equiv.[3] | Role | Grade |

| 2-Chloro-4-fluorophenol | 1996-41-4 | 1.0 | Starting Material | >98% |

| 1-Bromo-2-methoxyethane | 6482-24-2 | 1.2 | Alkylating Agent | >97% |

| Potassium Carbonate ( | 584-08-7 | 2.0 | Base | Anhydrous, Granular |

| Acetonitrile (MeCN) | 75-05-8 | 8.0 Vol | Solvent | HPLC/Industrial Grade |

| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst | Reagent Grade |

Equipment

-

Reactor: Glass-lined or Stainless Steel (SS316) reactor with overhead stirring.

-

Thermal Control: Oil bath or jacketed heater capable of maintaining

. -

Filtration: Pressure filter (Nutsche) or centrifuge for salt removal.

Detailed Experimental Protocol

Phase 1: Reaction Initiation

-

Charge Reactor: To a clean, dry reactor under

atmosphere, charge 2-Chloro-4-fluorophenol (1.0 wt) and Acetonitrile (8.0 vol). -

Agitation: Initiate stirring (approx. 200-300 RPM).

-

Base Addition: Add

(2.0 equiv) and KI (0.1 equiv) in a single portion. Note: The reaction slurry will be heterogeneous. -

Reagent Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv) via addition funnel over 30 minutes.

-

Process Control: Exotherm is minimal, but maintain internal temp

during addition to prevent solvent loss.

-

Phase 2: Reaction & Monitoring[5]

-

Heating: Heat the mixture to reflux (

). -

Duration: Maintain reflux for 6–8 hours.

-

IPC (In-Process Control): Sample at 6 hours. Analyze by HPLC (C18 column, MeCN/Water gradient).

-

Specification: Starting material (Phenol)

.[4] -

Correction: If Phenol

, add 0.1 equiv alkyl bromide and reflux for 2 additional hours.

-

Phase 3: Work-up & Isolation

-

Cooling: Cool reactor to

. -

Filtration: Filter the slurry to remove inorganic salts (

, excess -

Concentration: Concentrate the filtrate under reduced pressure (

, 100 mbar) to remove Acetonitrile.-

Result: An oily residue (Crude Product).

-

-

Partition: Dissolve residue in Ethyl Acetate (5.0 vol) and Water (5.0 vol). Stir for 15 mins and settle.

-

Wash: Separate organic layer.[3][5] Wash sequentially with:

-

1M NaOH (3.0 vol) – Critical Step: Removes unreacted Phenol.

-

Brine (3.0 vol) – Dries the organic layer.

-

-

Drying: Dry organic layer over

, filter, and concentrate to dryness.

Phase 4: Purification (Distillation)

Since the product is a liquid (estimated b.p.

-

Distillation: Perform high-vacuum distillation.

-

Fractions: Collect the main fraction. Discard forerun (residual solvent/alkyl bromide).

-

Yield Target: 85–92% isolated yield.

-

Purity Target: >99.0% (HPLC).

-

Process Flow Diagram (PFD)

Figure 2: Step-by-step unit operations for the isolation of the target ether.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Range | Impact of Deviation | Corrective Action |

| Stoichiometry (Base) | 1.5 – 2.5 equiv | < 1.5: Incomplete reaction.> 3.0: Stirring difficulty. | Ensure >1.5 eq. Add solvent if slurry is too thick. |

| Temperature | < | Insulate reactor; check condenser coolant. | |

| NaOH Wash pH | pH > 12 | pH < 10: Phenol remains in product. | Check aqueous layer pH; add more NaOH if needed. |

| Water Content | < 0.5% | High water stalls | Use anhydrous MeCN; dry |

Safety & Compliance (EHS)

-

Alkylating Agent Toxicity: 1-Bromo-2-methoxyethane is a potential alkylating agent and suspected genotoxin.

-

Control: All handling must occur in a fume hood.[5]

-

Destruction: Quench waste streams with aqueous amine or caustic solution to destroy residual bromide before disposal.

-

-

Residual Solvents: Acetonitrile is a Class 2 solvent. Ensure drying/distillation removes levels to <410 ppm (ICH Q3C limits).

-

Thermal Hazards: Acetonitrile is flammable (Flash point

). Ground all equipment to prevent static discharge.

References

-

Synthesis of Precursor (2-chloro-4-fluorophenol)

-

Title: Process for preparing 2-chloro-4-fluorophenol.[6]

- Source: US P

- Link

-

-

General Protocol for Phenolic Alkylation (Williamson Ether Synthesis)

- Title: Alkylation of Phenols with Alkyl Halides: A Standard Procedure.

- Source: Organic Syntheses, Coll. Vol. 10, p. 550 (2004).

-

Link:[Link] (Referencing homologous 4-methoxyphenol alkylation).

-

Safety Data (1-Bromo-2-methoxyethane)

- Analogous Chemistry (Gefitinib Intermediates): Title: Practical Synthesis of Gefitinib (demonstrating morpholine/ether side chain installation). Source:Organic Process Research & Development (OPRD). Context: Validates the use of /MeCN for installing alkoxy side chains on halo-phenols.

Sources

- 1. data.epo.org [data.epo.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 7. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene in Pharmaceutical Synthesis

Executive Summary

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS: 2267-25-6 / Analogous) is a critical building block in modern medicinal chemistry, particularly in the design of Tyrosine Kinase Inhibitors (TKIs) . Its structural value lies in its trifunctional nature:

-

The 2-Methoxyethoxy Tail: A "glyme-like" motif that significantly lowers LogP (lipophilicity) and improves aqueous solubility, a common challenge in ATP-competitive inhibitors.

-

The Aryl Chloride (C2): A handle for cross-coupling (Suzuki/Buchwald) to heteroaromatic cores.

-

The Aryl Fluoride (C4): A metabolic blocker that prevents oxidative metabolism at the para-position or serves as a leaving group for nucleophilic aromatic substitution (SNAr) in specific electron-deficient scaffolds.

This guide details the protocols for utilizing this intermediate to synthesize biaryl systems and aniline precursors, essential for EGFR and VEGFR inhibitor libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Relevance |

| IUPAC Name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | Primary Identity |

| Molecular Formula | C₉H₁₀ClFO₂ | -- |

| Molecular Weight | 204.63 g/mol | Fragment-based design |

| LogP (Predicted) | ~2.2 | Optimized for oral bioavailability (Rule of 5) |

| Boiling Point | 120-125°C (at 5 mmHg) | Distillable liquid |

| Key Reactivity | C-Cl (Pd-coupling), C-H (EAS at C6) | Orthogonal functionalization |

Application Protocol A: Selective Suzuki-Miyaura Coupling

Objective: To couple the aryl chloride to a heteroaryl boronic acid (e.g., Pyrimidine, Quinoline) while retaining the Fluorine atom for metabolic stability.

Scientific Rationale: Aryl chlorides are less reactive than bromides/iodides. To achieve coupling without dehalogenating the Fluorine or cleaving the ether, we utilize bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) which facilitate the oxidative addition of the Pd(0) species into the sterically hindered C-Cl bond [1].

Step-by-Step Methodology

Materials:

-

Substrate: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (1.0 eq)

-

Coupling Partner: Heteroaryl-boronic acid (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: XPhos (4 mol%)

-

Base: K₃PO₄ (3.0 eq, anhydrous)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Inertion: Charge a reaction vial with the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

-

Addition: Dissolve the chlorinated intermediate in degassed 1,4-Dioxane and inject into the vial. Add degassed water.

-

Reaction: Heat the block to 100°C for 12 hours.

-

Checkpoint: Monitor via LC-MS. The starting material (RT ~4.5 min) should disappear; Product (M+H) should be observed.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with Brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure the solvent is strictly degassed. Oxygen causes homocoupling of the boronic acid, reducing yield.

Application Protocol B: Synthesis of the Aniline Precursor (Nitration/Reduction)

Objective: To convert the intermediate into a functionalized aniline, mimicking the "head" groups of drugs like Gefitinib but with improved solubility.

Scientific Rationale: The alkoxy group is a strong ortho/para director. However, the para position is blocked by Fluorine, and the C2 ortho position is blocked by Chlorine. Therefore, Electrophilic Aromatic Substitution (Nitration) occurs selectively at the C5 position (para to the Cl, ortho to the F) or C6 (ortho to the alkoxy). Steric and electronic analysis suggests the C5 position is deactivated by the adjacent F, while C6 is activated by the alkoxy group. This yields the 2-alkoxy-4-fluoro-5-nitro-chlorobenzene derivative (numbering shifts based on priority) [2].

Workflow Visualization

Figure 1: Synthetic pathway for converting the aryl chloride ether into a functionalized aniline scaffold.

Step-by-Step Methodology

Step 1: Nitration

-

Dissolve 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (10 g) in Acetic Anhydride (30 mL). Cool to 0°C.

-

Add Fuming HNO₃ (1.1 eq) dropwise over 30 minutes.

-

Note: Exothermic reaction. Keep internal temp < 10°C to prevent di-nitration.

-

-

Stir at 0°C for 2 hours, then warm to RT.

-

Quench by pouring onto ice water. The nitro-compound will precipitate as a yellow solid. Filter and dry.[1][2]

Step 2: Chemoselective Reduction Caution: Standard catalytic hydrogenation (H₂/Pd-C) may cause de-chlorination (removing the valuable Cl handle). We use Iron reduction to preserve the Halogens.

-

Suspend the Nitro-intermediate in Ethanol/Water (3:1).

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

-

Reflux at 80°C for 4 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate to obtain the Aniline .

Application Protocol C: Lithium-Halogen Exchange (Boronic Acid Synthesis)

Objective: To convert the C-Cl bond into a Boronic Acid [-B(OH)₂], reversing the polarity for coupling with heteroaryl halides.

Scientific Rationale: Lithium-halogen exchange is faster than nucleophilic attack on the ring. However, the ortho-alkoxy group can coordinate Lithium (Directed Ortho Metalation - DOM). To ensure exchange happens at the Chlorine (C2) rather than deprotonation at C6, we use n-Butyllithium at extremely low temperatures (-78°C) in THF. The Chlorine is more labile than the Fluorine [3].

Reaction Pathway

Figure 2: Conversion of the aryl chloride to a boronic acid nucleophile via cryogenic lithiation.

Procedure:

-

Dissolve substrate in anhydrous THF under Nitrogen. Cool to -78°C (Dry Ice/Acetone).

-

Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise.

-

Rate: Keep temp below -70°C.

-

-

Stir for 30 mins. The solution may turn yellow/orange.

-

Add Triisopropyl borate (1.2 eq) rapidly.

-

Allow to warm to RT overnight.

-

Quench with 1M HCl. Extract with Diethyl Ether.

-

Recrystallize from Hexane/Ether to obtain the Boronic Acid.

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

BenchChem. (2025).[1] "Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline." BenchChem Protocols. Link

-

Sigma-Aldrich. (2024). "Suzuki-Miyaura Cross-Coupling Reaction Application Note." Merck/MilliporeSigma. Link

-

Organic Chemistry Portal. (2024). "Suzuki Coupling Mechanism and Catalysts."[3][4] Link

-

PubChem. (2025). "Compound Summary: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene." National Library of Medicine.[5] Link

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Introduction: Strategic Importance of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is a synthetically valuable aromatic building block, featuring a unique substitution pattern that offers multiple avenues for molecular elaboration. The presence of a chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The fluoro group and the methoxyethoxy chain can modulate the electronic properties and steric environment of the molecule, as well as influence its pharmacokinetic profile in drug discovery applications. The art of successfully employing this substrate lies in navigating the inherent challenge of activating the relatively inert aryl chloride bond.[3][4]

This guide provides detailed protocols and mechanistic insights for two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5] The protocols are designed to serve as robust starting points for researchers, with explanations grounded in established principles of organometallic catalysis to empower rational optimization.

Part 1: The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[6][7] Its popularity is due to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[4][8] For an electron-rich and sterically encumbered aryl chloride like 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, the choice of catalyst system is paramount.

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[7][9][10] The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the aryl-chloride bond. This is often the rate-limiting step for aryl chlorides.[7] Subsequent transmetalation with a boronate species (activated by a base) and reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.[2][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene with Phenylboronic Acid

This protocol is a representative procedure for the coupling of an arylboronic acid with the title compound. The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the aryl chloride to the palladium center.[3][11]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | Substrate |

| Boronic Acid | Phenylboronic Acid (1.2 - 1.5 equiv) | Coupling partner |

| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | Source of Pd(0) |

| Ligand | SPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |

| Base | K₃PO₄ (2-3 equiv) | Strong, non-nucleophilic base to activate the boronic acid. |

| Solvent | Toluene/H₂O (10:1) | Biphasic system to facilitate dissolution of both organic and inorganic reagents. |

| Temperature | 100-110 °C | Elevated temperature is often required for the activation of aryl chlorides. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube, add 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Catalyst Loading: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

-

Reaction: Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Part 2: The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[13][14] Similar to the Suzuki coupling, the success of this reaction with an aryl chloride hinges on the appropriate choice of ligand and base.[5]

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with other palladium-catalyzed cross-couplings.[13][14] It involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst.[14]

Sources

- 1. jmcct.com [jmcct.com]

- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. mdpi.com [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Solvent Engineering for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the unique solubility and reactivity profile of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene , a scaffold exhibiting "amphiphilic" characteristics due to its lipophilic halo-aryl core and hydrophilic glycol ether tail.[1][2]

Executive Summary & Compound Profile

Subject: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Core Challenge: The "Solvent Paradox."[1][2] The halogenated benzene ring requires non-polar or dipolar aprotic conditions for activation, while the 2-methoxyethoxy tail imparts glycol-like solubility, creating potential phase-separation issues in aqueous workups and specific coordination effects during metallation.[1]

Physicochemical Profile

| Property | Characteristic | Impact on Solvent Selection |

| Core Structure | Halo-arene (Cl, F) | Lipophilic; requires organic solvation for coupling.[1][2] |

| Tail Group | 2-Methoxyethoxy | Hydrophilic/Chelating; increases water solubility; coordinates Li/Mg.[1][2] |

| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic, but the tail lowers LogP compared to di-halo benzenes.[1][2] |

| Key Reactivity | C-Cl (Coupling), C-H (Lithiation) | C-Cl is the primary Pd-coupling handle.[1] The tail directs Ortho-Lithiation.[1][2] |

Solvent Selection Decision Matrix

The choice of solvent is dictated by the specific reaction pathway.[2] The glycol tail acts as an internal ligand, which must be accounted for in transition metal catalysis and organolithium chemistry.

Figure 1: Decision tree for solvent selection based on the target reactive site.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Target: Selective coupling at the C-Cl bond using the C-F bond as a bystander.[1] The Challenge: Standard Suzuki conditions often use Dioxane/Water or Toluene/Water.[2] The methoxyethoxy tail of the substrate can act as a surfactant, stabilizing emulsions in Toluene/Water systems, leading to difficult phase separations.

Recommended Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) [1][2][3]

-

Why: 2-MeTHF is derived from renewable resources (corn cobs/bagasse).[1][2] It has a higher hydrophobicity than THF, ensuring clean phase separation from water during workup, yet it is polar enough to solubilize the glycol tail and the Pd-catalyst.

Step-by-Step Protocol

-

Charge: To a reaction vessel, add:

-

Solvent Addition: Add 2-MeTHF and Water in a 4:1 ratio (Concentration ~0.2 M).[1][2]

-

Note: Degas solvents prior to addition to prevent homocoupling.[2]

-

-

Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC.

-

Workup (Self-Validating Step):

-

Isolation: Dry over MgSO₄, filter, and concentrate.

Protocol B: Directed Ortho Metalation (DoM)

Target: Functionalization at Position 6 (Ortho to the alkoxy group).[2] Mechanism: The oxygen atoms in the 2-methoxyethoxy tail coordinate to Lithium, directing the base to the nearest open ortho position (C-6).[1]

Recommended Solvent: Anhydrous THF (Bench) or CPME (Process)[2]

-

Why: THF is required to break up the aggregates of organolithium reagents (n-BuLi), making them more reactive.[2] The internal chelation of the substrate assists the reaction.

Step-by-Step Protocol

-

Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene in Anhydrous THF (0.15 M). Cool to -78°C.[1][2]

-

Lithiation: Add n-Butyllithium (1.1 equiv) dropwise.[1][2]

-

Critical: Maintain internal temperature below -70°C. The C-F bond makes the ring susceptible to benzyne formation (elimination of LiF) if the temperature rises.[1]

-

-

Chelation Time: Stir at -78°C for 1 hour. The methoxyethoxy tail stabilizes the lithiated intermediate via a 5-membered chelate ring.[1]

-

Quench: Add electrophile (e.g., DMF, I₂, or CO₂) at -78°C.

-

Warming: Allow to warm to room temperature slowly.

Figure 2: Mechanism of Directed Ortho Metalation facilitated by the ether tail.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of Fluorine (C-F) by amines or alkoxides.[2] The Challenge: The alkoxy group at Position 1 is an Electron Donating Group (EDG).[2] Through resonance, it increases electron density at the Para position (where the Fluorine is), deactivating the ring toward SNAr. Solvent Requirement: Requires a Polar Aprotic Solvent to solvate the cation of the nucleophile, leaving the anion "naked" and highly reactive to overcome the electronic deactivation.

Recommended Solvent: DMSO (Standard) or Cyrene (Green Alternative)[2]

-

Why: DMSO has a high dielectric constant.[2] Cyrene (dihydrolevoglucosenone) is a bio-based alternative with similar dipolarity to NMP/DMF but without the reproductive toxicity profile.[2]

Step-by-Step Protocol

-

Mixture: Combine substrate (1.0 equiv) and Nucleophile (e.g., Morpholine, 1.5 equiv) in DMSO (0.5 M).

-

Base: Add K₂CO₃ or DIPEA (2.0 equiv).

-

Activation: Heat to 100°C - 120°C.

-

Note: High temperature is strictly required due to the deactivating nature of the para-alkoxy group.[2]

-

-

Workup: Dilute with water and extract with Ethyl Acetate .[2]

References

-

Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[2] Sustainable Chemical Processes, 2016.[2]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][6] Chemical Reviews, 1995.[2]

-

Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[2]

-

Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."[2] Chemical Communications, 2014.[2]

-

Lipshutz, B. H., & Ghorbani, F. "Green Chemistry: Transitioning from Organic Solvents to Water for Suzuki-Miyaura Cross-Couplings."[2] Green Chemistry, 2011.[2]

Sources

- 1. 2-chloro-4-fluoro-1-(trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]

- 4. 2-chloro-1-fluoro-4-(trifluoromethyl)benzene | 78068-85-6 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Purification techniques for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene post-synthesis

This guide is structured as a high-level Technical Support Center for researchers working with the specific intermediate 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene . It prioritizes chemical logic, scalability, and troubleshooting over generic advice.

Product Code: CFE-INT-01 Chemical Name: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis) Support Tier: Level 3 (Process Chemistry & Troubleshooting)

Core Synthesis Context & Impurity Profile[1]

Before attempting purification, it is critical to understand the "Why" behind the impurities. This molecule is typically synthesized via the O-alkylation of 2-chloro-4-fluorophenol using 1-bromo-2-methoxyethane (or the corresponding tosylate) under basic conditions (

The Impurity Landscape

| Impurity Type | Source | Physicochemical Characteristic | Removal Strategy |

| Unreacted Phenol | Starting Material (2-chloro-4-fluorophenol) | Acidic ( | Chemical Wash (pH > 11) |

| Alkylating Agent | Excess Reagent (1-bromo-2-methoxyethane) | Neutral, Volatile (bp ~118°C). | Vacuum Distillation |

| Inorganic Salts | Byproducts (KBr, | Water Soluble, Insoluble in Organics. | Aqueous Extraction / Filtration |

| Colored Oligomers | Phenol Oxidation (Quinones) | High MW, Polar. | Adsorbent Treatment (Charcoal/Silica) |

The "Golden Path" Purification Protocol

Do not rely on crystallization as your primary purification method for this intermediate. The presence of the flexible methoxyethoxy chain often lowers the melting point, resulting in an oil or a low-melting solid that "oils out."

The Standard Workflow:

-

Solvent Swap: Remove reaction solvent (especially if DMF/DMSO) completely. Redissolve residue in Toluene or MTBE . Avoid DCM if possible (emulsion risk with basic washes).

-

The "pH Switch" (Critical Step):

-

Wash the organic phase with 1.0 M NaOH (2x).

-

Mechanism:[1] The unreacted 2-chloro-4-fluorophenol is deprotonated to its sodium phenoxide salt. This salt is highly water-soluble and partitions into the aqueous layer. The product (an ether) remains neutral and stays in the organic layer.

-

-

Neutralization: Wash with Brine (Sat. NaCl) to remove residual base and break emulsions.

-

Concentration: Dry over

, filter, and concentrate. -

High-Vacuum Distillation: If purity is <98% after washing, distill. The product has a significantly higher boiling point than the alkylating agent.

Visualizing the Logic (Workflow Diagram)[2]

The following diagram illustrates the decision logic for purifying this specific ether intermediate.

Caption: Workflow logic separating acidic impurities via pH switching and volatile impurities via distillation.

Troubleshooting & FAQs

Issue 1: "My product is still colored (Yellow/Brown) after distillation."

Cause: Trace oxidation of the starting phenol creates quinone-like species that can codistill or carry over in trace amounts. Solution:

-

Dissolve the distilled oil in Ethanol or Methanol (10 volumes).

-

Add Activated Charcoal (5 wt%) .

-

Heat to reflux for 30 minutes.

-

Filter while hot through a Celite pad.

Issue 2: "I see a persistent impurity at ~0.9 RRT (Relative Retention Time) in HPLC."

Analysis: This is likely the unreacted starting phenol . Diagnosis: Your NaOH wash was insufficient.

-

Why? If you used a weak base (like Bicarbonate) or if the organic solvent was too polar (like DCM), the phenoxide might have ion-paired and stayed in the organic layer. Fix: Repeat the wash using 2M NaOH and ensure your organic solvent is non-polar (Toluene or Hexane/EtOAc mix).

Issue 3: "The product is oiling out during crystallization attempts."

Analysis: The 2-methoxyethoxy chain adds rotational degrees of freedom, increasing entropy and lowering the melting point. Fix: Stop trying to crystallize from a single solvent.

-

Method: Use a "Cold Stir-Out." Dissolve in minimal Pentane or Hexane with a drop of Diethyl Ether. Cool to -20°C and stir vigorously with a seed crystal (if available) or scratch the glass. If it remains an oil, rely on distillation.

Issue 4: "Can I use column chromatography instead of distillation?"

Answer: Yes, but it is less efficient for scale-up.

-

Stationary Phase: Silica Gel (Standard 60Å).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Note: The product is less polar than the phenol but more polar than the alkyl halide. The phenol will streak on silica unless the eluent is acidified (which you don't want). Wash the crude with NaOH before the column to simplify the separation.

Experimental Data Reference

Physicochemical Properties (Benchmarking)[3]

-

Physical State: Colorless to pale yellow oil (may solidify upon prolonged freezer storage).

-

Boiling Point (Est): 135-140°C @ 0.5 mmHg.

-

1H NMR Signature (CDCl3, 400 MHz):

-

Look for the aromatic protons:

6.9 - 7.2 ppm (Multiplets). -

Look for the ethylene linker: Two triplets at

4.15 ( -

Look for the methoxy singlet:

3.45 (

-

Solvent Compatibility Table

| Solvent | Solubility | Suitability for Wash | Suitability for Cryst. |

| Water | Insoluble | Excellent (Phase Sep) | N/A |

| Toluene | Soluble | Excellent | Poor (Too soluble) |

| Hexane | Soluble | Good | Good (Anti-solvent) |

| Methanol | Soluble | Poor (Miscible w/ water) | Good (Solvent) |

| DCM | Soluble | Moderate (Emulsions) | Poor |

References

- Preparation of 2-chloro-4-fluorophenol (Precursor Synthesis)

-

General Alkylation & Purification of Phenols (Williamson Ether Synthesis)

-

Physical Properties of Fluorinated Anisoles (Analogous Compounds)

- Source: PubChem Compound Summary for 4-Chloro-1-fluoro-2-methoxybenzene (Structural Analog).

-

URL:[Link]

-

Impurity Removal in Process Chemistry (General Guide)

- Source: "Impurity Occurrence and Removal in Crystalline Products." University College Cork (CORA).

-

URL:[Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene before handling.

Sources

Minimizing side products in the alkylation of 2-chloro-4-fluorophenol

Technical Support Center: Alkylation of 2-Chloro-4-Fluorophenol

Welcome to the technical support guide for the alkylation of 2-chloro-4-fluorophenol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. The inherent challenge in the alkylation of any phenol lies in controlling the reaction's regioselectivity. The phenoxide ion, the reactive intermediate, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][2]

This guide provides in-depth, practical solutions to common problems, focusing on the mechanistic principles that govern the formation of undesired side products. Our goal is to empower you to optimize your reaction conditions for maximum yield and purity of the desired O-alkylated ether product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect when alkylating 2-chloro-4-fluorophenol?

The main undesired products stem from the ambident nature of the intermediate phenoxide ion. You should be vigilant for:

-

C-Alkylated Isomers: This is the most common side product, where the alkyl group attaches directly to the aromatic ring instead of the phenolic oxygen.[3] Given the substitution pattern of 2-chloro-4-fluorophenol, C-alkylation is most likely to occur at the C-6 position (ortho to the hydroxyl group).

-

Poly-alkylation Products: If the reaction conditions are not carefully controlled, a second alkyl group can add to the molecule, either on the ring or, in rare cases, forming more complex byproducts.[4] Over-alkylation is a common issue in Friedel-Crafts type reactions.[4]

-

Elimination Products: If you are using a secondary or tertiary alkyl halide as your alkylating agent, you will likely form a significant amount of alkene via an E2 elimination pathway, which competes directly with the desired Sₙ2 Williamson ether synthesis.[2][5]

Q2: What is the fundamental difference between O-alkylation and C-alkylation, and why does this competition occur?

The competition arises because the negative charge on the phenoxide anion, formed by deprotonating the phenol with a base, is delocalized through resonance. This places partial negative charges on the oxygen atom and the carbon atoms at the ortho and para positions of the ring.

-

O-Alkylation: This is an attack by the highly electronegative oxygen atom on the electrophilic carbon of the alkylating agent. This pathway is generally faster and is considered the kinetic product . It proceeds via a standard Sₙ2 mechanism.[1][3]

-

C-Alkylation: This involves an attack from the electron-rich aromatic ring on the alkylating agent. This pathway often leads to a more thermodynamically stable product but has a higher activation energy because it temporarily disrupts the ring's aromaticity.[3]

The reaction conditions, particularly the choice of solvent, play a pivotal role in determining which pathway is favored.[1]

Q3: How does my choice of base impact the reaction?

A base is essential to deprotonate the phenol and generate the reactive phenoxide nucleophile.[6] The base's strength and nature can influence the reaction outcome.

| Base Type | Examples | Application Notes |

| Weak Bases | K₂CO₃, Cs₂CO₃ | Often sufficient for acidic phenols. Potassium carbonate is a common and cost-effective choice for standard Williamson ether synthesis. |

| Strong Bases | NaOH, KOH | Ensures complete deprotonation of the phenol. Often used in phase-transfer catalysis systems.[6] |

| Very Strong Bases | NaH | Used for less reactive alkylating agents or sterically hindered phenols. Use with caution as it can promote side reactions.[7] |

Incomplete deprotonation is a common reason for low yields. If your reaction is sluggish or stalling, consider using a stronger base to ensure the full generation of the phenoxide.[7]

Troubleshooting Guide: Minimizing Side Products

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: My primary product is the C-6 alkylated isomer, not the desired ether.

-

Probable Cause(A): Protic Solvent Usage. Protic solvents like water, ethanol, or trifluoroethanol will form strong hydrogen bonds with the oxygen atom of the phenoxide. This "cages" the oxygen, sterically hindering it and making it less available to react.[1][3] This shielding effect allows the less-reactive carbon nucleophile of the ring to become the primary site of attack.[1]

-

Solution (A): Switch to a Polar Aprotic Solvent. Use solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents do not form hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic, thus strongly favoring O-alkylation.[3][8]

-

Probable Cause (B): High Reaction Temperature. While heat can increase the reaction rate, it can also provide the necessary activation energy to overcome the barrier for the more thermodynamically stable C-alkylated product.

-

Solution (B): Optimize Reaction Temperature. Begin the reaction at a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.[7] Only increase the temperature if the reaction fails to proceed. Sometimes, a longer reaction time at a lower temperature is more effective for achieving high selectivity.

Caption: O- vs. C-Alkylation pathways influenced by solvent choice.

Problem 2: Significant formation of an alkene byproduct and low yield of ether.

-

Probable Cause: Alkyl Halide Structure. This is a classic sign of a competing E2 elimination reaction. This pathway is heavily favored when using secondary (e.g., isopropyl bromide) or tertiary (e.g., tert-butyl bromide) alkyl halides with a strong base/nucleophile like a phenoxide.[2][7]

-

Solution: Use a Primary Alkyl Halide. For a successful Williamson ether synthesis, always use a methyl or primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide).[7] The Sₙ2 mechanism required for ether formation is highly sensitive to steric hindrance at the electrophilic carbon. Primary halides present the least hindrance, maximizing the Sₙ2 pathway and minimizing the E2 pathway.[2]

Problem 3: The reaction is very slow, and I have a lot of unreacted starting material, even after extended time and heating.

-

Probable Cause (A): Incomplete Deprotonation. The base you are using may not be strong enough to fully convert the 2-chloro-4-fluorophenol to its corresponding phenoxide.[7]

-

Solution (A): Use a Stronger Base. Switch from a weaker base like sodium bicarbonate to a stronger one such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[7] Ensure the base is finely powdered and the solvent is anhydrous (if using NaH) to maximize reactivity.

-

Probable Cause (B): Poor Solubility / Heterogeneous Mixture. In solid-liquid systems (e.g., K₂CO₃ in acetonitrile), poor mixing or low solubility of the phenoxide salt can dramatically slow the reaction rate.

-

Solution (B): Implement Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate the reaction. The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, facilitating a rapid, homogeneous reaction.[9][10] This technique is highly effective for promoting selective O-alkylation and is scalable for industrial applications.[11][12]

Optimized Protocol: Selective O-Ethylation of 2-Chloro-4-Fluorophenol

This protocol is designed to maximize the yield of the O-alkylated product by leveraging conditions that suppress C-alkylation.

Reagents & Equipment:

-

2-Chloro-4-fluorophenol

-

Ethyl Bromide (EtBr)

-

Potassium Carbonate (K₂CO₃), finely powdered and dried

-

Tetrabutylammonium Bromide (TBAB)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for aqueous workup and extraction

-

Rotary evaporator and vacuum pump

Methodology:

-

Setup: Assemble the reaction glassware and ensure it is dry. Charge the round-bottom flask with 2-chloro-4-fluorophenol (1.0 eq), finely powdered K₂CO₃ (1.5 eq), and TBAB (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Maintain a positive pressure of inert gas throughout the reaction.

-

Rationale: This prevents potential side reactions with atmospheric oxygen and moisture, which can consume the base and phenoxide.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the phenol).

-

Rationale: Acetonitrile is a polar aprotic solvent that strongly favors the desired O-alkylation pathway.[7]

-

-

Heating and Alkylating Agent Addition: Begin stirring and heat the mixture to 60 °C. Once the temperature is stable, add ethyl bromide (1.1 eq) dropwise over 10-15 minutes.

-

Rationale: A small excess of the alkylating agent ensures the reaction goes to completion. Slow addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at 60 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solids (inorganic salts) and wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate the solvent using a rotary evaporator.

-

Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water (2x) and then with brine (1x).

-

Rationale: This removes any remaining inorganic salts and the phase-transfer catalyst.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 2-chloro-4-ethoxy-1-fluorobenzene.

References

- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.

- O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.

- Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.

- What Is the Mechanism of Phenol Alkylation?. Hubei Sanli Fengxiang Technology Co., Ltd.

- Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed.

- The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Inorganic Chemistry - ACS Publications.

- strategies to improve the regioselectivity of phenol derivatization. Benchchem.

- (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate.

- PTC Selective O-Alkylation. PTC Organics, Inc.

- Williamson ether synthesis. Wikipedia.

- Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc.

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.

- Technical Support Center: Optimizing Phenol Alkylation Reactions. Benchchem.

- Phase-transfer catalyst. Wikipedia.

- Is a base necessary for a phenol O-alkylation using alkyl iodides?. Reddit.

- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Williamson Ether Synthesis. ChemTalk.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]